2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of 4-chloro-3,5-bis(4-methylphenyl)hydrazine with an appropriate diketone under acidic conditions.
Pyrimidine Ring Construction: The pyrazole intermediate is then reacted with a suitable aldehyde and a trifluoromethyl-containing reagent to form the pyrimidine ring. This step often requires the use of strong bases and high temperatures to facilitate the cyclization process.
Final Coupling: The final step involves coupling the pyrimidine intermediate with a phenyl group, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The chloro group in the compound can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, often using palladium-catalyzed reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Palladium catalysts, bases like potassium carbonate, solvents such as dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory agent due to its ability to inhibit key inflammatory mediators.
Biological Studies: It is used in studies exploring its effects on cellular pathways and its potential as a therapeutic agent for various diseases.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine exerts its effects involves interaction with molecular targets such as enzymes and receptors. For instance, its anti-inflammatory activity is attributed to the inhibition of enzymes like cyclooxygenase (COX) and the suppression of pro-inflammatory cytokines . The compound may also interact with specific receptors on cell surfaces, modulating signaling pathways involved in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-(trifluoromethyl)pyrimidine: Shares the pyrimidine core but lacks the pyrazole and phenyl substituents.
4-phenyl-6-(trifluoromethyl)pyrimidine: Similar structure but without the chloro and pyrazole groups.
4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazole: Contains the pyrazole ring but lacks the pyrimidine core.
Uniqueness
2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine is unique due to its combination of a pyrazole ring with a pyrimidine core, along with the presence of trifluoromethyl and phenyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C28H20ClF3N4 |
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Molecular Weight |
504.9 g/mol |
IUPAC Name |
2-[4-chloro-3,5-bis(4-methylphenyl)pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C28H20ClF3N4/c1-17-8-12-20(13-9-17)25-24(29)26(21-14-10-18(2)11-15-21)36(35-25)27-33-22(19-6-4-3-5-7-19)16-23(34-27)28(30,31)32/h3-16H,1-2H3 |
InChI Key |
HXLIBSMKYPFWEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4)C5=CC=C(C=C5)C)Cl |
Origin of Product |
United States |
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